1-Chloro-1-(5-ethoxy-2-(methylthio)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(5-ethoxy-2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H15ClO2S and a molecular weight of 258.76 g/mol This compound is characterized by the presence of a chloro group, an ethoxy group, and a methylthio group attached to a phenyl ring, along with a propan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(5-ethoxy-2-(methylthio)phenyl)propan-2-one typically involves the chlorination of a precursor compound. One common method is the reaction of 5-ethoxy-2-(methylthio)benzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the overall production efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(5-ethoxy-2-(methylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-1-(5-ethoxy-2-(methylthio)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(5-ethoxy-2-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ketone group can undergo reduction or oxidation. The ethoxy and methylthio groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzyme activity and protein function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-1-(2-ethoxy-5-(methylthio)phenyl)propan-2-one: Similar structure but with different positional isomers.
2-Methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one: Contains a morpholine ring instead of an ethoxy group.
Uniqueness
1-Chloro-1-(5-ethoxy-2-(methylthio)phenyl)propan-2-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both ethoxy and methylthio groups provides distinct electronic and steric effects, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H15ClO2S |
---|---|
Molecular Weight |
258.76 g/mol |
IUPAC Name |
1-chloro-1-(5-ethoxy-2-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C12H15ClO2S/c1-4-15-9-5-6-11(16-3)10(7-9)12(13)8(2)14/h5-7,12H,4H2,1-3H3 |
InChI Key |
SSIOLKIMJZMSFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)SC)C(C(=O)C)Cl |
Origin of Product |
United States |
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